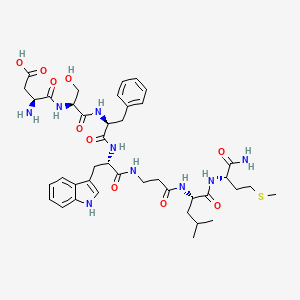

(Trp7,b-Ala8)-Neurokinin A (4-10)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

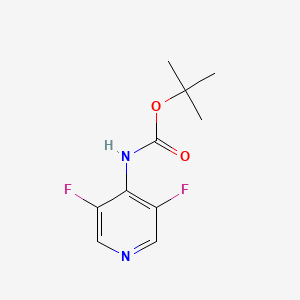

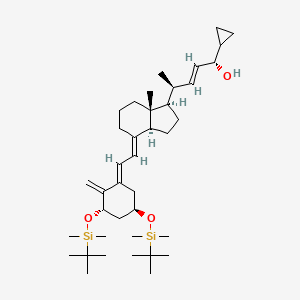

“(Trp7,b-Ala8)-Neurokinin A (4-10)” is a chemical compound with the molecular formula C41H57N9O10S and a molecular weight of 868.02 . It is available for purchase from various suppliers .

Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "(Trp7,b-Ala8)-Neurokinin A (4-10)" .Physical And Chemical Properties Analysis

“(Trp7,b-Ala8)-Neurokinin A (4-10)” has a molecular weight of 868.02 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Selective NK-2 Receptor Agonism : (Trp7,β-Ala8)-Neurokinin A (4-10) acts as a selective NK-2 tachykinin receptor agonist. It has been found effective in producing rat bladder contraction and bronchospasm in guinea-pigs, effects associated with NK-2 receptors activation. However, it shows weak activity in causing hypotension or plasma extravasation in rats and salivation in guinea-pigs, which are effects typically involving NK-1 receptors (Maggi et al., 1990).

Neurokinin Receptor Characterization : The compound is utilized in studies aimed at characterizing neurokinin receptors and determining their roles in physiopathology. Chemical modifications in NKA (4-10) sequences, like the inclusion of β-Ala in position 8, lead to compounds that maintain weak agonistic activities on NK-1 and NK-2 receptors (Drapeau et al., 1990).

Structure-Activity Studies : Research has been conducted to identify selective agonists for NK-2 receptors. In these studies, (Trp7,β-Ala8)-Neurokinin A (4-10) has been identified as a selective agonist, providing insights into the minimum structure required for NK-2 receptor activation (Regoli et al., 1990).

Pharmacological Evidence in Cell Models : The compound has been used in pharmacological studies involving murine neuroblastoma C1300 cells to understand the features of NK2 neurokinin receptors. It was found that (Trp7,β-Ala8)-Neurokinin A (4-10) did not stimulate an increase in intracellular free Ca2+ in these cells, suggesting the presence of NK2 receptors with different characteristics from known ones (Fukuhara et al., 1995).

Radioligand Binding Studies : It has also been used as a novel radioligand for assessing the binding characteristics of NK2 receptors. Studies have shown that (Trp7,β-Ala8)-Neurokinin A (4-10) binds specifically and in a concentration-dependent manner to NK2 receptors (Goso et al., 1995).

Role in Modulating Nervous System Responses : The compound has been used to investigate the involvement of NK3 receptors in anxiety, providing insights into the physiological roles of different tachykinins in the nervous system (Ribeiro et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions or potential applications for “(Trp7,b-Ala8)-Neurokinin A (4-10)” are not specified in the search results .

Relevant Papers The search results do not provide specific references to papers or scientific literature related to "(Trp7,b-Ala8)-Neurokinin A (4-10)" . For a comprehensive literature review, it is recommended to search academic databases such as PubMed or Google Scholar.

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJTYHIRISXJZ-AOUUIGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57N9O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of using (Trp7,β-Ala8)-Neurokinin A (4-10) in studying neurokinin receptor function, particularly in the context of the provided research papers?

A1: The research papers provided utilize (Trp7,β-Ala8)-Neurokinin A (4-10) primarily as a pharmacological tool to investigate the role of NK-3 receptors in various physiological and pathological processes.

- In the study exploring scopolamine-induced memory impairment, (Trp7,β-Ala8)-Neurokinin A (4-10) was used to assess whether NK-3 receptor activation could mitigate memory deficits []. Although the results did not confirm a direct involvement of NK-3 receptors, the study highlights the importance of using selective agonists like (Trp7,β-Ala8)-Neurokinin A (4-10) to dissect the specific contributions of different neurokinin receptor subtypes.

Q2: Are there any documented instances of (Trp7,β-Ala8)-Neurokinin A (4-10) exhibiting off-target effects or interacting with other receptor systems?

A: While designed for NK-3 receptor selectivity, the research on (Trp7,β-Ala8)-Neurokinin A (4-10) reveals potential for off-target effects. The study investigating its ability to reverse scopolamine-induced memory impairment found that its effects were not blocked by a known NK-3 receptor antagonist []. This suggests that (Trp7,β-Ala8)-Neurokinin A (4-10) might interact with other targets besides NK-3 receptors, leading to the observed pharmacological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)